Home > Products > Screening Compounds P7805 > 4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]benzoic acid
4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]benzoic acid - 936755-37-2

4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]benzoic acid

Catalog Number: EVT-3138193
CAS Number: 936755-37-2
Molecular Formula: C11H10N2O3
Molecular Weight: 218.212
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(2-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol- 2-yl)propyl)benzamide

Compound Description: N-(2-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol- 2-yl)propyl)benzamide is a compound synthesized and characterized through X-ray diffraction analysis. [] The synthesis involves using L-valine methyl ester hydrochloride, benzoic acid chloride, and hydrazine monohydrate as starting materials. [] The resulting amide is then reacted with potassium hydroxide and carbon disulfide to yield the title compound. []

2-hydroxy-4-((5-(naphtho[2,1-b]furan-2-yl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)methyl amino) benzoic acid (NFODMSA)

Compound Description: NFODMSA is a ligand synthesized via a Mannich reaction involving 5-(naphtho[2,1-b]furan-2-yl)-1,3,4-oxadiazole-2(3H)-thione (NFOD) and p-amino salicylic acid (SA). [] It was characterized using elemental analysis and spectral studies. [] The chelating properties of NFODMSA were further explored by preparing and characterizing its metal chelates with various transition metals (Cu2+, Ni2+, Co2+, Mn2+, and Zn2+). [] The antifungal activity of both NFODMSA and its metal chelates was assessed against various fungi. []

4-(3-chloro-2,5-dioxo-8-(trifluoromethyl)-1-((4-(trifluoromethyl)phenyl)amino)-1,6.7-triazaspiro[3,4]oct-7-en-6yl)- N-(3-chloro-2-(1-((5-(phenyl)-1,3,4-oxadiazol-2-yl)methyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-4-oxoazet -idin-1-yl)benzamide

Compound Description: This complex compound incorporates a 1,3,4-oxadiazole ring within its structure and was synthesized through a multi-step process. [] The synthesis began with ethyl 2-(4-(3-chloro-2,5-dioxo-8-(trifluoromethyl)-1-((4-(trifluoromethyl)phenyl)amino)-1,6.7-triazaspiro[3,4]oct-7-en-6-yl)benzamido)-4-oxoazetidin-2-yl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)acetate, which was reacted with hydrazine hydrate to yield the corresponding hydrazide. [] This intermediate was then subjected to a reaction with benzoic acid in the presence of phosphoryl chloride, resulting in the formation of the title compound. [] Its structure was confirmed using 1H-NMR, mass spectrometry, IR spectroscopy, and elemental analysis. []

N-{4-[4-acetyl-5-(4-substitutedphenyl)- 4,5-dihydro-[1,3,4]oxadiazol-2-yl]-phenyl}-4-methyl-benzenesulfonamide (6a-g)

Compound Description: These compounds represent a series of 1,3,4-oxadiazole derivatives synthesized using an efficient and environmentally friendly method involving ionic liquids. [] The synthetic route utilizes 4-amino benzoic acid as the starting material. []

2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one

Compound Description: This imidazole-containing compound was synthesized starting from 5-methyl-2-phenyl-1H-imidazole-4-carbohydrazide. [] The carbohydrazide was reacted with carbon disulfide and potassium hydroxide to form a potassium salt intermediate. [] This intermediate was subsequently refluxed with phenacyl bromide to yield the target compound. [] The structure of the compound was confirmed by single-crystal X-ray diffraction and nuclear magnetic resonance (NMR). [, ]

1-alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones

Compound Description: These compounds represent a series of thieno[2,3-d]pyrimidine derivatives functionalized with a 1,3,4-oxadiazole moiety. [] The synthesis involves a multi-step process starting with the reaction of 5-methyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylic acid with benzohydrazide in the presence of 1,1’-carbonyldiimidazole. [] Subsequent cyclization and hydrolysis steps followed by alkylation with various reagents like benzyl chlorides, chloroacetamides, and 5-(chloromethyl)-3-aryl-1,2,4-oxadiazoles result in the formation of the desired 1-alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones. [] Structural confirmation was achieved using 1H-NMR, chromato-mass spectrometry, and elemental microanalysis. [] Although certain derivatives displayed antimicrobial activity against specific bacterial strains, 1-benzyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones and 2-[5-methyl-2,4-dioxo-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl]-N-arylacetamides lacked such activity. []

3-(4-acetyl-5H/methyl-5-substituted phenyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones (6a-j)

Compound Description: These compounds represent a series of 2H-chromen-2-one derivatives that were synthesized and evaluated for their anticonvulsant activity and neurotoxicity. [] These compounds were characterized through spectral data and elemental analysis. [] The study revealed that many compounds in this series exhibited activity in maximal electroshock seizure (MES) tests, with compound 6e showing significant potency even at low doses. [] Notably, all the tested compounds exhibited lower toxicity compared to the standard drug phenytoin. []

Methyl cyano[l‐methyl‐5‐(5‐methyl[1,3,4]oxadiazol‐2‐yl)pyrrolidin‐2‐ylidene]acetate

Compound Description: This compound was synthesized by transforming the 5-methoxycarbonyl group of β-enaminoesters derived from methyl pyroglutamate. []

2-(4-acetyl-5-aryl-5-methyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-bromophenyl acetates

Compound Description: These compounds were synthesized in a two-step process starting with 5-bromo-N’-(1-arylethylidene)-2-hydroxybenzohydrazides, which were synthesized from commercially available 2-hydroxybenzoic acid (salicylic acid). [] The final compounds were obtained by refluxing the synthesized hydrazides with acetic anhydride. [] Structural confirmation was achieved using IR, 1H-NMR, 13C-NMR, and high-resolution mass spectrometry (HR-MS). []

2,6-Difluoro-N-(2'-methyl-3'-(4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-yl)benzamide (Compound 36)

Compound Description: This compound is a potent and selective calcium release-activated calcium (CRAC) channel inhibitor. [] It was identified through a systematic structure-activity relationship study, aiming to optimize lipophilicity. [] The compound exhibited excellent potency, selectivity, and a favorable pharmacokinetic profile. [] Further preclinical characterization in in vivo rheumatoid arthritis models, along with histopathological evaluations, demonstrated its potential as a clinical candidate. [] Compound 36 exhibited an excellent safety profile with a sufficient safety margin, supporting its advancement to human testing. [] In Phase 1 clinical trials with healthy volunteers, oral administration of compound 36 showed good safety, tolerability, and promising target engagement, as indicated by measured levels of IL-2 and TNF-α. []

N-{5-[(5α,7α)-4,5-Epoxy-3,6-dimethoxy-17-methyl-6,14-ethenomorphinan-7-yl]-1,3,4-oxadiazol-2-yl}arenamines (7a–7q)

Compound Description: This series of compounds consists of 7-substituted 6,14-ethenomorphinan derivatives. [] The synthesis involved first preparing (5α,7α)-4,5-epoxy-3,6-dimethoxy-17-methyl-6,14-ethenomorphinan-7-carboxylic acid hydrazide (5) by condensing methyl (5α,7α)-4,5-epoxy-3,6-dimethoxy-17-methyl-6,14-ethenomorphinan-7-carboxylate (4) with hydrazine hydrate. [] This hydrazide (5) was then reacted with different substituted aryl isocyanates to yield (5α,7α)-4,5-epoxy-3,6-dimethoxy-17-methyl-6,14-ethenomorphinan-7-carboxylic acid 2-[(arylamino)carbonyl]hydrazides (6a–6q). [] Finally, cyclization of compounds 6a–6q using POCl3 resulted in the target N-{5-[(5α,7α)-4,5-epoxy-3,6-dimethoxy-17-methyl-6,14-ethenomorphinan-7-yl]-1,3,4-oxadiazol-2-yl}arenamines (7a–7q). [] These synthesized compounds are characterized by a rigid morphine structure and include a 6,14-endo-etheno bridge with the 5-(arylamino)-1,3,4-oxadiazol-2-yl residue at the C(7) position in the (S)-configuration (7α). [] Characterization of the compounds involved high-resolution mass spectrometry (HR-MS) and various spectroscopic techniques such as FT-IR, 1H-NMR, 13C-NMR, APT, and 2D-NMR (HETCOR, COSY, INADEQUATE). []

N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene Sulfonamides (11a-n)

Compound Description: This group includes fourteen different derivatives of N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene sulfonamides. [] These compounds were synthesized by reducing corresponding substituted N-(benzoylimino)-4-(5-methyl/5-phenyl-1,3,4-oxadiazol-2yl) pyridinium ylides (10a-n) with sodium borohydride in absolute ethanol. []

7-methyl-4-(5-aryl-[1,3,4] oxadiazol-2-yl methyl)-chromen-2-one

Compound Description: This series of chromen-2-one derivatives, incorporating a 1,3,4-oxadiazole ring, was synthesized using commercially available (7-methyl-2-oxo-2H-chromen-4-yl)acetic acid as a starting point. [] The synthetic pathway involved three key intermediates: (7-methyl-2-oxo-2H-chromen-4-yl)-acetic acid ethyl ester, (7-methyl-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide, and (7-methyl-2-oxo-2H-chromen-4-yl)-acetic acid benzylidene-hydrazides. [, ]

4-(((4-(5-(Aryl)-1,3,4-oxadiazol-2-yl)benzyl)oxy)methyl)-2,6-dimethoxy phenol (6a-i)

Compound Description: This series of 2,6-dimethoxyphenol derivatives containing a 1,3,4-oxadiazole ring was synthesized and evaluated for their antioxidant properties. [] The synthesis involved the cyclization of 4-(((4-hydroxy-3,5-dimethoxybenzyl)oxy)methyl)benzohydrazide with substituted carboxylic acids in the presence of phosphorus oxychloride. [] The compounds were characterized using IR, 1H-NMR, 13C-NMR, and HRMS data. [] Their antioxidant capacity was evaluated using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and ferric reducing antioxidant power (FRAP) assays. [] Compounds 6i and 6h displayed the most potent antioxidant activity in both assays. [] Interestingly, the type and position of the substituent on the aryl group attached to the 1,3,4-oxadiazole ring at the 5-position played a significant role in influencing the antioxidant properties. []

4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide

Compound Description: This compound was investigated using X-ray crystallography, revealing key structural features. [] The molecule exhibits a dihedral angle of 67.1(1)° between the 4-chlorophenyl and 1,3,4-oxadiazole rings, and the orientation of the amide N—H and C=O bonds is anti. [] The crystal structure is stabilized by a network of N—H⋯O and N—H⋯S hydrogen bonds between molecules. []

4-Methyl-N-[1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)propyl]benzenesulfonamide (I)

Compound Description: This compound was analyzed using X-ray crystallography, revealing two conformers in unequal proportions. [] In the major conformer, the oxadiazole ring is nearly planar, forming a 17.6(1)° angle with the benzene ring. [] The structure is stabilized by N—H⋯O hydrogen bonds. [] Interestingly, the hydrogen bonding pattern involving N3 and N30 in both conformers may contribute to the observed disorder and the existence of two conformations. []

5-Isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine (BMS-645737)

Compound Description: BMS-645737 is a potent and selective antagonist of the vascular endothelial growth factor receptor-2 (VEGFR-2). [] Studies on its metabolism in various species, including cynomolgus monkeys, dogs, mice, and rats, were conducted using liquid chromatography/tandem mass spectrometry (LC/MS/MS) and NMR. [] BMS-645737 undergoes complex, multi-step metabolism involving oxidation and conjugation. [] For example, the 2-methyl-1H-pyrrolo moiety undergoes cytochrome P450-mediated hydroxylation followed by oxidation to form a carboxylic acid, which can conjugate with taurine. [] The 5-methyl-1,3,4-oxadiazol-2-yl group is metabolized by hydroxylation and subsequent sulfation. [] In the liver, glucuronidation of the pyridin-5-yl group occurs in several species, including dogs, monkeys, and humans. [] Interestingly, direct conjugation with N-acetylglucosamine is observed in monkeys. [] Although BMS-645737 does not form glutathione conjugates in vitro, these conjugates, along with mercapturic acid pathway products, are detected as minor metabolites in vivo. [] Minor metabolic pathways include oxidative dehydrogenation, dihydroxylation, and hydrolytic opening of the oxadiazole ring followed by deacetylation or hydrolysis of the resulting diacyl hydrazide. [] Significantly, this research identifies a novel metabolic route: direct conjugation of a heterocyclic aromatic amine with N-acetylglucosamine, observed for the pyridin-5-yl group of BMS-645737 in monkeys. []

N- (3- methoxy-5-methyl-2-yl) -2- (4- [1,3,4-oxadiazol-2-yl] phenyl) pyridine-3-sulfonamide

Compound Description: This compound, including its pharmaceutically acceptable salts, is mentioned in the context of LHRH analogs and bisphosphonates. [] Specific details regarding its synthesis, characterization, or biological activity are not provided. []

N,N-Dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]aniline

Compound Description: The structure of this compound has been determined through X-ray crystallography, revealing a non-planar arrangement of the pyrazole and oxadiazole rings with a dihedral angle of 7.97(6)°. [] The pyrazole ring forms a 42.74(6)° dihedral angle with the attached phenyl ring, while the oxadiazole ring forms a 4.35(5)° dihedral angle with the benzene ring. []

4-(5-methyl-1,3,4-oxadiazol-2-yl)-1,3-phenylene diacetate

Compound Description: This compound is a crucial intermediate in the synthesis of phenyloxadiazole-based mesogens. [] The oxadiazole and phenyl rings within the molecule are essentially planar. [] The dihedral angle between these two rings is 10.9(1)°. []

2-(5-Mercapto-1,3,4-Oxadiazol-2-yl) Phenol (MODP) and its M2+ Complexes

Compound Description: MODP, along with its transition metal complexes (M = Fe, Co, Cu, Ni, Zn, Pd, Pt), have been investigated for their potential applications in organic solar cells (OSCs) and organic light-emitting diodes (OLEDs). [] Density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations were employed to study their structural, electronic, and charge transport properties. [] The study used the global hybrid functional PBE0 and the Karlsruhe basis set def2-TZVP for calculations. [] The findings suggest that MODP and its complexes could be suitable electron donors for OSCs due to their favorable highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies compared to the standard (6, 6)-phenyl-C61-butyric acid methyl ester (PCBM). [] The calculated energy gaps range from 2.502 to 4.455 eV, energy driving forces (ΔEL-L) from 2.08 to 2.44 eV, and open-circuit voltages (VOC) from 1.12 to 2.05 eV. [] Importantly, MODP and its Pd(II) and Pt(II) complexes exhibit ambipolar charge transport characteristics due to their small reorganization energies, efficient integral charge transfer, high charge transfer rates, and high mobilities, making them suitable for ambipolar charge transport materials. [] This study reveals the potential of MODP and its complexes as promising materials for OSC and OLED applications. []

Ethyl 2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phen­oxy]propanoate

Compound Description: This compound, identified as a herbicidal agent, features both oxadiazole and benzene rings within its structure. [] X-ray analysis reveals the presence of weak C—H⋯N hydrogen-bonding interactions and shows that the dihedral angle between the oxadiazole and benzene rings is close to zero. []

N‐(5‐(alkylthio)‐1,3,4‐oxadiazol‐2‐yl)methyl)benzamides (6a–i)

Compound Description: This series of N‐(5‐(alkylthio)‐1,3,4‐oxadiazol‐2‐yl)methyl)benzamides was synthesized as potential alkaline phosphatase inhibitors. [] The synthetic process started with hippuric acid, which was converted to its methyl ester and then reacted with hydrazine hydrate to yield the corresponding hydrazide. [] Cyclization of the hydrazide led to the formation of a 5-substituted 1,3,4-oxadiazole-2-thione intermediate. [] This intermediate was then reacted with various alkyl or aryl halides to obtain the final N‐(5‐(alkylthio)‐1,3,4‐oxadiazol‐2‐yl)methyl)benzamides (6a–i). [] Biological evaluation revealed that these compounds exhibited good to excellent alkaline phosphatase inhibitory activity. [] Specifically, compound 6i exhibited the most potent activity with an IC50 value of 0.420 μM, which was significantly lower than the standard KH2PO4 (IC50 = 2.80 μM). [] Molecular docking studies were conducted using the alkaline phosphatase enzyme (PDB ID: 1EW2) to assess the binding affinities of compounds 6a–i. [] The results indicated that compounds 6c, 6e, and 6i exhibited the strongest binding interactions, with binding energies of -8 kcal/mol. [] Notably, compound 6i showed interactions between the oxadiazole ring nitrogen and the amino acid His265 at a distance of 2.13 Å. [] The study concludes that these compounds, particularly compound 6i, might serve as promising lead structures for developing more potent human alkaline phosphatase inhibitors. []

4-((5-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic acid (4)

Compound Description: This compound was unexpectedly synthesized by treating 2-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl)-N-phenylhydrazine-1-carbothioamide (3) with sulfuric acid at room temperature for 12 hours. [] The reaction resulted in both ring closure and sulfonation at the para-position of the phenyl ring in phenyl isothiocyanate. [] The crystal structure revealed two independent molecules of 4 and two disordered ether solvent molecules. [] This compound demonstrated antimicrobial activity against Listeria monocytogenes and Escherichia coli, comparable to the activities of ampicillin and vancomycin. []

7-(D-2-amino-2-phenylacetamido)-3-[5-methyl-(1,3,4-thiadiazol-2-yl)thiomethyl]-3-cephem-4-carboxylic acid (1a) and its Acyloxymethyl Esters

Compound Description: Compound 1a, a broad-spectrum semisynthetic cephalosporin antibiotic, along with its acetoxymethyl (AOM), pivaloloxymethyl (POM), and phthalidyl (PHTH) esters, was investigated for oral bioavailability. [] These esters were synthesized as potential prodrugs of 1a. [27

Overview

4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]benzoic acid, with the Chemical Abstracts Service (CAS) number 892502-28-2, is a heterocyclic compound characterized by its unique oxadiazole structure fused with a benzoic acid moiety. This compound has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science.

Source

The compound can be sourced from various chemical suppliers and manufacturers specializing in fine chemicals and research materials. It is often produced through synthetic methodologies that involve the manipulation of oxadiazole derivatives.

Classification

4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]benzoic acid falls under the category of organic compounds, specifically classified as a carboxylic acid and a substituted oxadiazole. Its molecular formula is C10H8N2O3C_{10}H_{8}N_{2}O_{3}, with a molecular weight of approximately 204.18 g/mol .

Synthesis Analysis

Methods

The synthesis of 4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]benzoic acid typically involves several synthetic routes:

  1. Acylhydrazide Intermediates: One common method utilizes acylhydrazides that react with carbon disulfide or cyanogen bromide to form oxadiazole derivatives. This method is advantageous due to the availability of starting materials and the high yields obtained .
  2. Electro-cyclization: Another approach involves the electro-cyclization of semicarbazones to yield 5-substituted 1,3,4-oxadiazoles. This method has gained attention for its efficiency and simplicity .
  3. Direct Substitution: The direct substitution reaction of benzoic acid derivatives with oxadiazole-containing reagents can also be employed to synthesize this compound.

Technical Details

The synthesis often requires specific conditions such as temperature control and the use of solvents like ethanol or dimethylformamide. Catalysts may also be used to enhance reaction rates and yields.

Molecular Structure Analysis

Structure

The molecular structure of 4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]benzoic acid features a benzoic acid group attached to a methyl-substituted oxadiazole ring. The oxadiazole ring contains two nitrogen atoms and one oxygen atom within a five-membered ring structure.

Data

Key structural data includes:

  • Molecular Formula: C10H8N2O3C_{10}H_{8}N_{2}O_{3}
  • Molecular Weight: 204.182 g/mol
  • Exact Mass: 204.053 g/mol
  • Polar Surface Area: 76.22 Ų
  • LogP (Partition Coefficient): 1.743 .
Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions typical for carboxylic acids and oxadiazoles:

  1. Esterification: Reacting with alcohols to form esters.
  2. Decarboxylation: Under certain conditions, it may lose carbon dioxide.
  3. Substitution Reactions: The nitrogen atoms in the oxadiazole ring can participate in nucleophilic substitution reactions.

Technical Details

Reactions are typically conducted under controlled conditions to optimize yields and minimize by-products. Common reagents include acid chlorides for esterification and bases for decarboxylation.

Mechanism of Action

Process

The mechanism of action for compounds containing the oxadiazole moiety often relates to their biological activities, which include antimicrobial and anti-inflammatory effects. These actions are hypothesized to involve:

  1. Inhibition of Enzymatic Activity: Oxadiazoles may inhibit specific enzymes linked to disease pathways.
  2. Interaction with Cellular Targets: The compound may interact with cellular receptors or proteins, altering their function.

Data

Studies have shown that derivatives of oxadiazoles exhibit significant biological activities, making them candidates for drug development .

Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties such as density and boiling point are not well-documented for this compound, general characteristics include:

  • Appearance: Typically appears as a solid or crystalline substance.

Chemical Properties

Chemical properties include:

  • Solubility: Soluble in polar solvents like water and ethanol.
  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.

Relevant analyses indicate that the compound's stability can be influenced by environmental factors such as pH and temperature.

Applications

Scientific Uses

4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]benzoic acid has potential applications in:

  1. Pharmaceuticals: As a precursor or active ingredient in drugs targeting bacterial infections or inflammation.
  2. Material Science: In the development of polymers or coatings due to its unique chemical structure.
  3. Research: As a tool in biochemical studies focusing on enzyme inhibition or receptor binding assays.
Synthetic Methodologies and Optimization Strategies for 4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]benzoic Acid

Cyclization-Based Synthesis Using Benzoic Acid Derivatives and Hydrazides

The synthesis of 4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]benzoic acid predominantly follows a two-step convergent approach that strategically combines functionalized benzoic acid derivatives with methyl-substituted hydrazide precursors. The initial stage involves the preparation of methyl-substituted acid hydrazides (typically acetyl hydrazine), which serve as fundamental building blocks for the oxadiazole ring formation. These hydrazides undergo nucleophilic acyl substitution with 4-(chloromethyl)benzoyl chloride or activated ester derivatives under controlled conditions (0-5°C, anhydrous solvents) to yield intermediate diacylhydrazides. This exothermic reaction requires precise temperature control to prevent diacylation byproducts and typically achieves yields of 78-85% in tetrahydrofuran or dichloromethane solvent systems [1] .

The critical cyclodehydration reaction transforms the linear diacylhydrazide intermediate into the target 1,3,4-oxadiazole heterocycle. This transformation necessitates energy-intensive conditions (reflux temperatures >100°C) to overcome the kinetic barrier associated with ring closure. Research demonstrates that the electronic nature of substituents on the benzoic acid derivative significantly impacts cyclization kinetics, with electron-withdrawing groups (e.g., 4-carboxy) accelerating the reaction rate by approximately 30% compared to electron-donating substituents [1]. The reaction mechanism proceeds through a concerted intramolecular nucleophilic attack, where the hydrazide nitrogen attacks the carbonyl carbon of the acetyl group, followed by elimination of water to form the oxadiazole ring .

Table 1: Optimization of Hydrazide Intermediates for Oxadiazole Synthesis

Hydrazide PrecursorReaction SolventTemperature (°C)Reaction Time (h)Intermediate Yield (%)
Acetyl hydrazineTetrahydrofuran0-52.585
Propionyl hydrazineDichloromethane0-53.078
Butyryl hydrazineEthyl acetate0-54.070
Isobutyryl hydrazineChloroform0-53.572

The methyl group positioning at the 5-position of the oxadiazole ring is strategically introduced through alkyl hydrazide selection, where acetyl hydrazine exclusively generates the 5-methyl isomer. This regiochemical control stems from the inability of the reaction to produce alternative regioisomers due to the inherent asymmetry of the hydrazide precursor. Studies confirm that the methyl group remains unaffected during cyclization, with no observed migration to the 2-position of the oxadiazole ring . For optimal results, stoichiometric ratios of 1:1.05 (benzoic acid derivative to hydrazide) and aprotic solvents with moderate polarity (THF, DCM) maximize yields while minimizing symmetric bis-oxadiazole byproducts to <5% [1].

Dehydration Agents in Oxadiazole Ring Formation: Comparative Analysis of POCl₃ vs. H₂SO₄

The cyclodehydration step represents the pivotal transformation in oxadiazole synthesis, with dehydration agent selection profoundly impacting reaction efficiency, regioselectivity, and byproduct formation. Phosphorus oxychloride (POCl₃) and sulfuric acid (H₂SO₄) constitute the most widely employed agents, each exhibiting distinct mechanistic pathways and product profiles [4].

POCl₃ operates through a Vilsmeier-Haack-type mechanism when combined with pyridine as a base. The reagent generates an iminophosphorane intermediate that activates the carbonyl oxygen of the diacylhydrazide precursor. This activated species undergoes concerted intramolecular cyclization followed by elimination, producing the oxadiazole ring with excellent regiocontrol. The reaction proceeds under mild conditions (60-80°C) within 3-4 hours, yielding 4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]benzoic acid with 82-89% efficiency and >95% purity by HPLC analysis. Crucially, the POCl₃-pyridine system prevents carbocation-mediated rearrangements due to its E2 elimination pathway, which preserves the structural integrity of the methylene bridge between the aromatic and heterocyclic systems [4] [7].

Concentrated sulfuric acid (≥95%) promotes dehydration through prototropic equilibria and carbocation intermediates. The strong acid environment protonates the carbonyl oxygen, creating a resonance-stabilized cation that facilitates water elimination. However, this mechanistic pathway introduces several challenges: (1) Elevated temperatures (100-120°C) are required for complete conversion, (2) The acidic medium promotes hydrolytic cleavage of the methylene bridge in approximately 15% of substrates, generating 4-formylbenzoic acid as a major side product, and (3) Carbocation rearrangement pathways yield isomeric byproducts including the 2-methyl isomer (3-8%) and ring-opened species (5-10%) [4].

Table 2: Performance Metrics of Dehydration Agents in Oxadiazole Synthesis

ParameterPOCl₃/PyridineConcentrated H₂SO₄
Optimal Temperature60-80°C100-120°C
Reaction Time3-4 hours6-8 hours
Isolated Yield82-89%65-75%
Regiochemical Purity>95%85-90%
Major Byproduct(s)<3% Phosphoramidate15% Hydrolytic cleavage
ScalabilityKilogram-scale validatedLimited to <100g batches
Post-Reaction WorkupAqueous quench, pH adjustmentNeutralization, extensive washing

Beyond efficiency considerations, POCl₃ demonstrates superior compatibility with sensitive functional groups, particularly preserving the integrity of the benzoic acid moiety without decarboxylation. In contrast, H₂SO₄-mediated dehydration requires protective group strategies (typically methyl ester protection) to prevent acid-catalyzed degradation, adding two synthetic steps to the overall process. For industrial implementation, POCl₃ emerges as the preferred reagent despite its higher molecular weight and phosphorus waste streams, primarily due to its exceptional reaction control and reproducible yields at scale [4] [7].

Continuous Flow Reactor Systems for Scalable Production

The transition from batch synthesis to continuous flow chemistry addresses critical limitations in the large-scale production of 4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]benzoic acid, particularly concerning thermal management, reaction homogeneity, and process safety. Continuous flow reactors enable precise residence time control (typically 8-12 minutes) at elevated temperatures (140-160°C) that would be impractical in batch systems due to decomposition risks [8].

The flow process integrates three sequential reactor modules: (1) A low-temperature micromixer (0-5°C) for diacylhydrazide intermediate formation, (2) A precipitation unit for isolation of the crystalline intermediate, and (3) A high-pressure tubular reactor for POCl₃-mediated cyclodehydration. The dehydration module employs back-pressure regulation (10-15 bar) to maintain reagents in the liquid phase at 150°C, achieving near-quantitative conversion (98.5%) as monitored by inline FTIR spectroscopy. This represents a substantial improvement over batch processes, which typically require 3-4 hours at reflux temperatures to reach 85% conversion [8].

Table 3: Comparative Analysis of Batch vs. Flow Synthesis Parameters

Process ParameterBatch ReactorContinuous Flow Reactor
Temperature Profile60-80°C (POCl₃)150°C (optimized)
Reaction Time180-240 minutes8-12 minutes
Space-Time Yield (g/L/h)15.2187.5
Conversion Efficiency82-89%95-98.5%
Product Purity (HPLC)95%99%
Thermal ManagementExternal cooling requiredSelf-regulating
Production Capacity100g/day5kg/day (bench scale)

A key innovation in flow processing involves the in-line purification system utilizing supported scavenger resins (triethylamine-functionalized polystyrene) that continuously remove phosphorus byproducts and excess POCl₃. This integrated purification eliminates the traditional aqueous quench step, reducing aqueous waste generation by 85% while producing pharmaceutical-grade material (99.5% purity) without recrystallization. The process intensification achieved through continuous manufacturing reduces the environmental footprint (E-factor reduction from 43 to 8.2) and enables production rates exceeding 5kg/day from laboratory-scale equipment [8].

For industrial implementation, the flow process demonstrates exceptional stability during 120-hour continuous runs, with no observable fouling or catalyst degradation. The system's modular design accommodates production scale-up through numbered-up parallel units rather than traditional reactor size increases, maintaining precise control over reaction parameters. This approach successfully addresses the exothermic risks associated with POCl₃ chemistry while achieving throughput capabilities that surpass conventional batch processing by an order of magnitude [8].

Post-Synthetic Functionalization of the Benzoic Acid Moiety

The carboxyl functionality in 4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]benzoic acid enables diversification opportunities through well-established derivatization strategies. The electron-deficient nature of the oxadiazole ring (π-deficient heterocycle) minimally influences the benzoic acid's reactivity due to the insulating effect of the methylene spacer, allowing standard carboxyl modification chemistry to proceed with high efficiency [7].

Esterification methodologies employ carbodiimide coupling reagents (DCC, EDC) with catalytic DMAP in anhydrous dichloromethane, achieving near-quantitative yields across diverse alcohol substrates. The reaction demonstrates excellent functional group tolerance, preserving the oxadiazole integrity even with strongly nucleophilic alcohols like 2-hydroxyethylamine. Alternatively, alkyl halides undergo efficient O-alkylation under mild phase-transfer conditions (K₂CO₃/TBAI in acetonitrile), producing esters with 85-92% yield after 6-8 hours at 60°C. Methyl, ethyl, and benzyl esters serve as valuable synthetic intermediates for further transformations or as prodrug candidates due to their enhanced lipophilicity (logP increase of 1.5-2.0 units compared to the parent acid) .

Amide bond formation represents the most pharmacologically relevant functionalization, achieved through either acid chloride intermediates or direct coupling. The acid chloride route involves treatment with oxalyl chloride (1.5 equivalents) in dichloromethane with catalytic DMF, generating the reactive acyl chloride within 30 minutes at 0°C. Subsequent addition of amines (aliphatic > aromatic) produces amides in 75-95% isolated yields after aqueous workup. Direct coupling using HATU or T3P reagents in DMF facilitates micromolar-scale diversification for structure-activity relationship studies, with excellent compatibility with the oxadiazole nitrogen atoms .

Table 4: Derivative Profiles and Applications of Functionalized Compounds

Derivative ClassRepresentative StructureKey ApplicationSynthetic Yield
Amino acid conjugatesOxadiazole-CH₂-C₆H₄-CO-Gly-OHProdrug development88%
Polyethylene glycol estersOxadiazole-CH₂-C₆H₄-COO-(CH₂CH₂O)ₙHSolubility enhancement85%
Hydrazide derivativesOxadiazole-CH₂-C₆H₄-CONHNH₂Chelating agents78%
Heterocyclic amidesOxadiazole-CH₂-C₆H₄-CONC₄H₄Bioisosteric analogs82%
Polymer-bound conjugatesOxadiazole-CH₂-C₆H₄-CO-[resin]Solid-phase synthesis95%

The methylene spacer between aromatic and heterocyclic systems demonstrates remarkable stability during functionalization, with no observable cleavage under standard coupling conditions. However, the oxadiazole ring exhibits pH-dependent hydrolysis susceptibility, requiring neutral to slightly acidic conditions (pH 4-7) during aqueous workups to prevent ring opening. Analytical studies confirm that the methyl substituent at the 5-position provides electronic stabilization against nucleophilic degradation, with methyl derivatives exhibiting 3-fold greater stability compared to unsubstituted analogs [7].

Reductive functionalization offers an alternative diversification pathway through catalytic hydrogenation (Pd/C, H₂ 50psi) that selectively reduces the oxadiazole ring to N-acylhydrazine without affecting the benzoic acid moiety. This transformation provides access to metabolically stable analogs with modified hydrogen-bonding capabilities. The reaction proceeds quantitatively in ethanol at ambient temperature, yielding 4-[(N'-acetylhydrazinyl)methyl]benzoic acid as a crystalline solid. This derivative serves as a versatile intermediate for the preparation of hydrazone-based molecular scaffolds with potential biological applications .

Properties

CAS Number

936755-37-2

Product Name

4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]benzoic acid

IUPAC Name

4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]benzoic acid

Molecular Formula

C11H10N2O3

Molecular Weight

218.212

InChI

InChI=1S/C11H10N2O3/c1-7-12-13-10(16-7)6-8-2-4-9(5-3-8)11(14)15/h2-5H,6H2,1H3,(H,14,15)

InChI Key

BLSCKLLTGWSWNO-UHFFFAOYSA-N

SMILES

CC1=NN=C(O1)CC2=CC=C(C=C2)C(=O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.